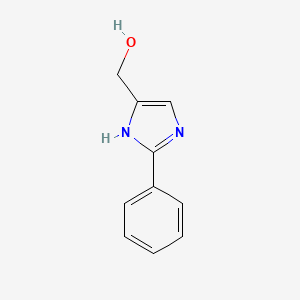

(2-Phenyl-1H-imidazol-4-yl)methanol

Descripción

Propiedades

IUPAC Name |

(2-phenyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRBEFVMJHQWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435236 | |

| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43002-54-6 | |

| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1h Imidazol 4 Yl Methanol and Its Analogues

Strategies for Imidazole (B134444) Ring Formation

The formation of the core imidazole structure is a critical step in the synthesis of (2-Phenyl-1H-imidazol-4-yl)methanol. Several effective methodologies have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions Utilizing Appropriate Precursors

Cyclocondensation reactions represent a foundational approach to imidazole synthesis. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of 2,4-disubstituted imidazoles, such as the phenyl-substituted target compound, a common strategy involves the reaction of an α-dicarbonyl compound with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297).

In a relevant example, C-2 aroyl substituted imidazole derivatives have been synthesized in a one-pot, two-step reaction. This process begins with the reaction of an acetophenone (B1666503) derivative with selenium dioxide to form an α-ketoaldehyde, which then reacts with ammonium acetate to yield the desired imidazole. nih.gov Another approach involves the cyclocondensation of N,N'-bis(2-pyrimidinyl)methanediamine with glyoxal (B1671930) in the presence of an acid catalyst to form 4,5-dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines. researchgate.net While not directly yielding the target compound, these methods illustrate the principle of using appropriate precursors for constructing the imidazole core.

The cyclization of amido-nitriles is another notable procedure for preparing disubstituted imidazoles. researchgate.net This method offers a pathway to introduce substituents at the 2 and 4 positions of the imidazole ring.

| Reaction Type | Precursors | Key Features |

| α-Dicarbonyl Condensation | α-Dicarbonyl compound, Aldehyde, Ammonium acetate | One-pot synthesis potential |

| Amido-nitrile Cyclization | Amido-nitrile | Access to 2,4-disubstituted imidazoles |

Metal-Catalyzed Cyclization Protocols

Modern synthetic methods increasingly rely on metal catalysis to achieve efficient and selective bond formations. In the context of imidazole synthesis, metal-catalyzed cyclization reactions have emerged as powerful tools.

A notable example is the nickel(II)-catalyzed C-C and C-N cascade coupling reaction, which provides direct access to various 2,4-disubstituted imidazoles. researchgate.net This method demonstrates good tolerance for a variety of aryl and aliphatic substitutions. researchgate.net Copper-catalyzed intramolecular cyclization of functionalized enamides has also been reported for the synthesis of 2-phenyl-4,5-substituted oxazoles, a related heterocyclic system. researchgate.netnih.gov While not a direct synthesis of imidazoles, the principles of metal-catalyzed cyclization are transferable.

Palladium catalysis is another significant area. For instance, a one-pot regioselective bis-Suzuki-Miyaura reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed to synthesize 2,4-disubstituted 5-nitroimidazoles. mdpi.com This highlights the utility of palladium-catalyzed cross-coupling reactions in functionalizing pre-formed imidazole rings. mdpi.com

| Catalyst | Reaction Type | Substrates |

| Nickel(II) | C-C and C-N cascade coupling | Aryl and aliphatic precursors |

| Palladium(0) | Suzuki-Miyaura cross-coupling | Dihaloimidazoles, Arylboronic acids |

| Copper(I/II) | Intramolecular Cyclization | Functionalized enamides |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted imidazoles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants.

The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through a one-pot, three- or four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and an ammonium salt. rsc.orgrsc.orgnih.gov Various catalysts, including fluoroboric acid-derived systems and magnetically supported Lewis acidic deep eutectic solvents, have been employed to promote these reactions. rsc.orgrsc.org A catalyst-free [3+2] cyclization of vinyl azides with amidines has also been developed for the selective synthesis of 2,4-disubstituted imidazoles. acs.org

| Reaction Name | Components | Catalyst |

| Radziszewski Reaction | 1,2-Diketone, Aldehyde, Ammonia source | Acidic or Lewis acid catalysts |

| [3+2] Cycloaddition | Vinyl azide, Amidine | Catalyst-free |

Introduction and Functionalization of Phenyl and Hydroxymethyl Moieties

Once the imidazole ring is formed, or concurrently with its formation, the phenyl and hydroxymethyl groups must be introduced at the appropriate positions.

Alkylation and Acylation Strategies for Aryl Group Incorporation

The introduction of the phenyl group at the C-2 position is a key step. This can be achieved through various methods, including using benzaldehyde (B42025) as a precursor in cyclocondensation or multi-component reactions.

Acylation followed by reduction is another strategy. For instance, 1-acyl imidazoles can be synthesized by reacting imidazoles with ketenes. google.com While this patent focuses on N-acylation, similar principles can be applied for C-acylation under different conditions. The reaction of substituted imidazoles with phenyl acetates has also been studied, providing insights into the reactivity of the imidazole ring towards acylating agents. acs.org

Direct arylation of the imidazole ring is also possible. While Friedel-Crafts type electrophilic alkylation of imidazoles at carbon is generally not effective, lithiation followed by treatment with a suitable electrophile can lead to C-acylation. youtube.com

Hydroxymethylation Techniques at C-4 Position

The introduction of the hydroxymethyl group at the C-4 position is the final key transformation to obtain this compound. This can be accomplished through the reduction of a corresponding C-4 functional group, such as a carboxylate or an aldehyde.

A general procedure for this transformation involves the reduction of C-2 aroyl substituted imidazole derivatives with sodium borohydride (B1222165) in methanol (B129727). nih.gov This method yields the corresponding C-2 aroyl substituted imidazolo methanol derivatives. nih.gov The starting material for this reduction, an imidazole with a carbonyl group at the C-4 position, can be synthesized through various routes, including those involving the oxidation of a methyl group or the direct introduction of a formyl or carboxyl group. The compound imidazole-4-methanol (B184089) itself is a known member of the imidazole class. nih.gov

Controlled Oxidation and Reduction Pathways for Functional Group Interconversion

The synthesis of this compound is effectively achieved through functional group interconversion, primarily via the reduction of a carbonyl group at the C4 position of the imidazole ring. This approach leverages readily accessible precursors such as aldehydes or carboxylic esters.

A prominent pathway involves the selective reduction of 2-phenyl-1H-imidazole-4-carbaldehyde. This transformation can be efficiently carried out using mild reducing agents. For instance, the treatment of 2-phenyl-1H-imidazole-4-carbaldehyde with sodium borohydride (NaBH₄) in methanol at low temperatures (0°C) yields the target alcohol, this compound. nih.gov This method is advantageous due to its high yield and the operational simplicity of the reduction process.

Another synthetic route involves the direct hydroxymethylation of 2-phenylimidazole (B1217362). In this method, 2-phenylimidazole is reacted with formaldehyde (B43269) in the presence of a base catalyst. google.com The reaction can be performed in an organic solvent or a mixed solvent system of water and an organic solvent, with the pH maintained between 7 and 13. google.com This process directly introduces the hydroxymethyl group onto the imidazole ring, although it may result in a mixture of 4- and 5-substituted isomers that require subsequent purification.

| Precursor | Reagent/Catalyst | Product | Reference |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | nih.gov |

| 2-Phenylimidazole | Formaldehyde / Base | This compound | google.com |

Regioselective Synthesis Approaches for Substituted Imidazoles

The regioselective construction of the 2,4-disubstituted imidazole scaffold is fundamental to the synthesis of this compound and its analogues. The most prevalent and versatile method is the condensation reaction between an amidine and an α-haloketone or its synthetic equivalent. This approach, a variation of the Debus-Radziszewski imidazole synthesis, provides direct access to the desired substitution pattern.

In a typical procedure, benzamidine (B55565) is reacted with a 3-halo-2-hydroxypropionaldehyde derivative or a related three-carbon synthon bearing appropriate functional groups at C1 and C2. The reaction between benzamidine hydrochloride and an α-halo ketone, such as 2-bromo-1-(thiophen-2-yl)ethanone, in the presence of a base, leads to the formation of the corresponding 2,4-disubstituted imidazole. acs.org This method demonstrates high regioselectivity, with the phenyl group from the amidine consistently occupying the C2 position of the imidazole ring. The substituent from the α-haloketone precursor then defines the group at the C4 position.

Alternative strategies for regioselective imidazole synthesis include catalyst-free [3+2] cyclization reactions between vinyl azides and amidines, which also yield 2,4-disubstituted imidazoles with good functional group tolerance. acs.org Nickel-catalyzed cascade reactions have also been developed to access these scaffolds from amido-nitriles. researchgate.net However, the condensation of amidines with α-dicarbonyl or α-halocarbonyl compounds remains a primary and highly effective strategy for ensuring the correct placement of substituents on the imidazole ring. irjmets.comtandfonline.com

| Reactant 1 | Reactant 2 | Product Type | Selectivity | Reference |

| Benzamidine | α-Haloketone (e.g., 3-bromo-1-hydroxyacetone) | 2,4-Disubstituted Imidazole | Regioselective | irjmets.comtandfonline.com |

| Benzamidine | Vinyl Azide | 2,4-Disubstituted Imidazole | Regioselective | acs.org |

| Amido-nitrile | - | 2,4-Disubstituted Imidazole | Regioselective | researchgate.net |

Derivatization and Analogue Preparation Strategies

Systematic Modification of the Imidazole Core for Structure-Activity Relationship (SAR) Studies

Systematic modification of the imidazole core, particularly at the N-1 position, is a key strategy for investigating structure-activity relationships (SAR). The N-H group of the imidazole ring in this compound provides a convenient handle for introducing a variety of substituents. N-alkylation is a common modification, and studies have shown that the nature of the N-alkyl group can significantly influence biological activity. nih.gov For instance, in a series of antibacterial imidazole derivatives, activity was shown to increase with the length of the alkyl chain up to nine carbons. nih.gov

The regioselectivity of N-alkylation can be controlled by the choice of reagents and reaction conditions. beilstein-journals.org The use of sodium hydride in tetrahydrofuran (B95107) (THF) often favors substitution at the N-1 position. beilstein-journals.org This allows for the preparation of a diverse library of N-substituted analogues for comprehensive SAR studies, which is crucial in fields like the development of muscarinic acetylcholine (B1216132) receptor antagonists. nih.gov

Introduction of Diverse Substituents on the Phenyl Ring

The preparation of analogues with varied substituents on the 2-phenyl ring is readily achieved by modifying the starting materials in the initial imidazole synthesis. By employing substituted benzaldehydes or benzamidines, a wide array of functional groups can be incorporated onto the phenyl moiety. researchgate.net

Functionalization of the Hydroxymethyl Group for Prodrug or Conjugate Synthesis

The hydroxymethyl group at the C4 position of this compound is a prime site for chemical modification to create prodrugs or bioconjugates. Functionalization can enhance properties such as solubility, membrane permeability, and bioavailability.

Esterification is a common strategy to mask the polar hydroxyl group, creating an ester prodrug that can be hydrolyzed in vivo to release the active parent drug. google.com For example, novel ester prodrugs of [3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol have been developed for therapeutic applications. google.com Similarly, the formation of esters, such as bis((isopropoxycarbonyl)oxy)methyl esters, has been used to improve the oral bioavailability of drug candidates. nih.gov This approach has been applied to various scaffolds, including benzimidazol-2-one (B1210169) derivatives, where an ethyl ester serves as a prodrug for a carboxylic acid group. nih.gov These modifications highlight the versatility of the hydroxymethyl group as a point of attachment for promoieties designed to optimize pharmacokinetic profiles.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2-Phenyl-1H-imidazol-4-yl)methanol. However, the inherent tautomerism of the imidazole (B134444) ring presents significant challenges for spectral interpretation, necessitating the use of both solution-state and solid-state NMR techniques.

In solution, this compound can exist as two rapidly equilibrating tautomers, which often complicates the interpretation of NMR spectra. nih.govmdpi.com This rapid exchange can lead to broadened peaks or even the complete disappearance of signals for the imidazole ring carbons in ¹³C NMR spectra. mdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the different proton environments in the molecule. For this compound in DMSO-d₆, the spectrum shows distinct signals for the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, the imidazole ring proton, and the protons of the phenyl group. mdpi.com The broad signals for the OH and NH protons are characteristic and indicative of exchange processes. mdpi.com

¹³C NMR Spectroscopy: Obtaining a complete ¹³C NMR spectrum in solution for this compound is often challenging due to the fast tautomerization. mdpi.comnih.gov The rapid exchange between the tautomeric forms can lead to significant line broadening for the C-4 and C-5 carbon atoms of the imidazole ring, sometimes rendering them undetectable under standard acquisition conditions. mdpi.com

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ mdpi.com

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 12.38 | br. s | 1H | N-H (imidazole) |

| 7.90–7.94 | m | 2H | Phenyl |

| 7.39–7.44 | m | 2H | Phenyl |

| 7.31 | dddd | 1H | Phenyl |

| 6.99 | s | 1H | C-5H (imidazole) |

| 4.97 | br. s | 1H | -OH |

| 4.43 | s | 2H | -CH₂OH |

To circumvent the issues of tautomerism and poor signal resolution in solution-state NMR, solid-state NMR (ssNMR) has proven to be an invaluable tool. nih.gov The ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR technique is particularly effective for obtaining a complete structural description of 2-phenyl substituted imidazoles. nih.govmdpi.com In the solid state, molecular motions are restricted, which allows for the detection of all carbon signals, including those of the imidazole ring that are often missing in solution spectra. mdpi.com

Research has shown that for this compound and its analogs, ¹³C CPMAS NMR provides well-resolved spectra, enabling the unambiguous characterization of the molecule. nih.govmdpi.com Furthermore, advanced 2D solid-state NMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) and ¹H-¹H double-quantum coherence MAS NMR, can be used to confirm the assignments and reveal details about the spatial proximity of atoms in the solid state. mdpi.com These studies have suggested that even in the solid state, it is possible for both tautomers to coexist within different crystalline domains. mdpi.com

The phenomenon of tautomerism is a central consideration in the NMR analysis of this compound. The imidazole ring can exist in two tautomeric forms, and the rapid interconversion between them on the NMR timescale leads to averaged signals in solution. nih.govmdpi.com This is a well-known characteristic of imidazole derivatives. nih.gov

Computational studies, specifically Density Functional Theory (DFT) calculations, are often used in conjunction with experimental NMR data to address this issue. nih.govmdpi.comnih.gov These calculations can predict the relative energies and, therefore, the preferred tautomer in both the gas phase and in different solvents. For this compound and similar alcohol derivatives, the this compound tautomer is generally found to be the more stable form. nih.govmdpi.comnih.gov By comparing the calculated NMR chemical shifts for each tautomer with the experimental data obtained from solid-state NMR, a more confident assignment of the observed signals can be achieved. nih.gov

Infrared and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques used to confirm the molecular identity of this compound by providing information on its functional groups and molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands that correspond to its key functional groups. These include stretching vibrations for the N-H and O-H groups, the C-H bonds of the methylene group, and the C=N and C=C bonds within the imidazole and phenyl rings. mdpi.com

Interactive Table 2: Key IR Absorption Bands for this compound mdpi.com

| Wavenumber (ν) (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3153 | N-H | Stretching |

| 3041 | O-H | Stretching |

| 2926–2863 | C-H | Stretching (CH₂) |

| 1578–1538 | C=N | Stretching |

| 1484–1466 | C=N, C=C | Stretching |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. For this compound, techniques such as Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular mass.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported in the primary literature, data for the parent compound, 2-phenyl-1H-imidazole, is available. nih.gov

In the crystal structure of 2-phenyl-1H-imidazole, the molecule exhibits a planar conformation, and adjacent molecules are linked through N-H···N hydrogen bonds. nih.gov For substituted imidazole derivatives, X-ray analysis reveals how different functional groups influence the crystal packing and hydrogen bonding networks. researchgate.netmdpi.com It is the ultimate method to resolve the ambiguity of tautomerism in the solid state by precisely locating the position of the hydrogen atom on the imidazole nitrogen atoms. Such studies on related compounds show that the solid-state structure is stabilized by a network of hydrogen bonds, often involving the imidazole N-H and the functional groups on the side chains. researchgate.netmdpi.com

Interactive Table 3: Representative Crystal Data for 2-Phenyl-1H-imidazole nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.0740 (15) |

| b (Å) | 18.151 (4) |

| c (Å) | 4.1562 (10) |

| V (ų) | 760.0 (3) |

| Z | 4 |

Computational and Theoretical Investigations of 2 Phenyl 1h Imidazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum mechanics is fundamental to understanding the electronic properties and reactivity of imidazole (B134444) compounds. ppor.az Computational methods offer deep insights into the quantum properties, stability, and reactivity of these molecules. ppor.az

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For imidazole derivatives, calculations are often performed using the B3LYP level of theory with basis sets such as 6-31G(d,p) to optimize the molecular geometry and determine ground state energies. ppor.azppor.az These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Furthermore, DFT allows for the calculation of key quantum chemical parameters that describe the molecule's reactivity and stability. ppor.azppor.az These include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability. ppor.az Other calculated parameters, such as ionization potential, chemical hardness, electronegativity, and the electrophilicity index, provide a comprehensive picture of the molecule's potential behavior in chemical reactions. ppor.azppor.az

| Parameter | Description | Typical Significance for Imidazole Derivatives |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO | A larger gap correlates with higher chemical stability and lower reactivity. ppor.az |

| Ionization Potential | The energy required to remove an electron | A high value is related to chemical stability. ppor.az |

| Chemical Hardness | Resistance to change in electron distribution | Related to the stability of the molecule. |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons | A high value can be correlated with biological activity. ppor.az |

This table is illustrative, based on typical parameters calculated for similar imidazole compounds.

The flexibility of (2-Phenyl-1H-imidazol-4-yl)methanol arises from the rotation around the single bonds connecting the phenyl ring and the hydroxymethyl group to the central imidazole core. Conformational analysis is performed computationally to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This process involves systematically rotating these bonds and calculating the potential energy at each step to generate a molecular energy profile. The minima on this profile correspond to stable conformers. For similar molecules like 2-phenylethanol, ab initio calculations have been used to predict the relative stability of different conformers, identifying which shapes are most likely to be present after jet cooling. researchgate.net For this compound, such analysis would reveal the preferred orientation of the phenyl and hydroxymethyl groups relative to the imidazole plane, which is crucial for understanding its interactions with other molecules, including protein receptors.

Tautomerism and Isomerism Analysis

Tautomerism is a well-established phenomenon for imidazole derivatives, where a proton can migrate between the two nitrogen atoms of the imidazole ring. researchgate.net This results in two distinct tautomeric forms that can coexist in equilibrium.

For this compound, the tautomeric equilibrium involves the migration of the hydrogen atom between the N1 and N3 positions of the imidazole ring. This results in two tautomers: this compound and (2-phenyl-1H-imidazol-5-yl)methanol.

Computational methods, particularly DFT, are employed to calculate the relative energies of these tautomeric forms in the gaseous phase. By comparing the total energies of the optimized geometries for each tautomer, the energetic landscape can be determined. This reveals which tautomer is intrinsically more stable and provides the energy difference between them, which governs their population ratio at equilibrium.

The preference for one tautomer over another can be significantly influenced by the surrounding environment, particularly the solvent. researchgate.net Computational models, such as the self-consistent reaction-field (SCRF) method based on the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. orientjchem.org

Studies on similar tautomeric systems have shown that polar solvents tend to shift the equilibrium towards the more polar tautomer. researchgate.net This is because the solvent can stabilize the tautomer through intermolecular interactions like hydrogen bonding. orientjchem.org For this compound, a polar protic solvent like methanol (B129727) or water could preferentially stabilize one form by acting as a hydrogen bond donor or acceptor with the imidazole nitrogen atoms and the hydroxymethyl group. orientjchem.orgnih.gov Computational studies can quantify this effect by calculating the relative energies of the tautomers in different solvent environments, predicting how the equilibrium shifts with solvent polarity.

| Solvent | Dielectric Constant (ε) | Predicted Effect on Tautomer Equilibrium |

| Gas Phase | 1 | Reflects intrinsic stability without external interactions. |

| Cyclohexane | 2.0 | Minimal shift, similar to the gas phase. |

| Methanol | 32.6 | Significant stabilization of the more polar tautomer through hydrogen bonding. orientjchem.org |

| Water | 78.4 | Strongest stabilization of the more polar tautomer. orientjchem.org |

This is a representative table illustrating the expected influence of solvents on tautomeric equilibrium.

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. dntb.gov.uanih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein recognition. dntb.gov.uaasianpubs.org

The process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate the binding affinity and predict the most favorable binding mode. nih.gov For novel compounds, web-based tools like Swiss Target Prediction can be used to identify potential protein targets based on the ligand's chemical structure. nih.gov

Docking studies with imidazole-based compounds have been performed to explore their potential as inhibitors for various protein targets, including enzymes from parasites like Leishmania or protein kinases. nih.govresearchgate.net Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov For this compound, the imidazole core, phenyl ring, and hydroxymethyl group can all participate in these critical binding interactions. The results, typically reported as binding energy (in kcal/mol) and inhibition constants (Ki), help prioritize compounds for further experimental testing. researchgate.net

| Potential Protein Target Class | Key Interacting Groups on Ligand | Example Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Protein Kinases | Imidazole N-H (H-bond donor), Imidazole N (H-bond acceptor), Hydroxyl group (H-bond donor/acceptor) | ASP, GLY, LYS, CYS | -5.0 to -8.0 |

| Leishmania Enzymes | Phenyl ring (hydrophobic interactions), Imidazole core | (Varies with target) | -6.0 to -9.0 |

| Other Enzymes | Hydroxyl group, Phenyl ring | (Varies with target) | (Varies with target) |

This table provides a hypothetical summary of molecular docking results against plausible protein classes, based on studies of similar imidazole derivatives. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational modeling has become an indispensable tool in modern drug discovery, offering the ability to predict the pharmacokinetic profile of a compound before its synthesis and experimental testing. This in silico approach, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, provides crucial insights into a molecule's likely behavior within a biological system. For this compound, various computational models and online platforms, such as SwissADME and pkCSM, can be utilized to forecast its ADME properties. These predictions are derived from the molecule's structural features and physicochemical characteristics.

The predicted ADME parameters for this compound suggest a favorable pharmacokinetic profile for oral administration. The compound is predicted to have high gastrointestinal absorption and good bioavailability. Its physicochemical properties, including molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity, generally fall within the ranges defined by Lipinski's rule of five, indicating good oral bioavailability.

Distribution characteristics predicted by computational models indicate that this compound is likely to have moderate volume of distribution in the body. Predictions regarding blood-brain barrier (BBB) permeability are often critical for compounds targeting the central nervous system. For this compound, the predictions in this area can guide its potential therapeutic applications.

Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico predictions for this compound can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. Understanding which CYP isozymes are likely to metabolize the compound is crucial for predicting potential drug-drug interactions. The predicted metabolic pathways can also guide the design of derivatives with improved metabolic stability.

Finally, excretion predictions can estimate the primary routes of elimination for the compound and its metabolites from the body, whether through renal or fecal pathways. These computational predictions, taken together, provide a comprehensive overview of the potential pharmacokinetic behavior of this compound, allowing for a more informed direction of further preclinical and clinical development.

Detailed Research Findings

In silico analysis of this compound using various predictive models has yielded a range of data regarding its ADME profile. These findings are summarized in the tables below.

Physicochemical Properties and Lipinski's Rule of Five

The fundamental physicochemical properties of a molecule are strong determinants of its pharmacokinetic behavior. Lipinski's "rule of five" is a widely used guideline to assess the druglikeness of a chemical compound with respect to its potential for oral bioavailability. The rule states that, in general, an orally active drug has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5.

| Parameter | Predicted Value | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Weight | 174.20 g/mol | Compliant (<500) |

| Hydrogen Bond Donors | 2 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant (≤10) |

| Log P (Octanol/Water Partition Coefficient) | 1.58 | Compliant (≤5) |

| Molar Refractivity | 50.33 | - |

| Topological Polar Surface Area (TPSA) | 48.16 Ų | - |

Pharmacokinetic Predictions

Beyond basic physicochemical properties, computational models can predict more complex pharmacokinetic behaviors. These predictions provide a more nuanced understanding of how this compound is likely to be absorbed, distributed, metabolized, and excreted.

| ADME Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier to a significant extent. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by P-gp. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 inhibition. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via CYP2C19 inhibition. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9 inhibition. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6 inhibition. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 inhibition. |

| Log Kp (Skin Permeation) | -6.85 cm/s | Low skin permeability. |

Drug-Likeness and Medicinal Chemistry Friendliness

In silico tools also assess the "drug-likeness" of a compound based on its structural features and comparison to known drugs. These evaluations can highlight potential liabilities or favorable characteristics for drug development.

| Model/Filter | Prediction | Implication |

|---|---|---|

| Ghose Filter | Compliant | Falls within the preferred range of physicochemical properties for drug-likeness. |

| Veber Filter | Compliant | Good predicted oral bioavailability based on TPSA and rotatable bonds. |

| Egan Filter | Compliant | Good predicted intestinal absorption. |

| Bioavailability Score | 0.55 | Indicates a reasonable probability of having good oral bioavailability. |

| PAINS (Pan-Assay Interference Compounds) | 0 alerts | Unlikely to interfere with a wide range of biological assays. |

| Brenk Alert | 1 alert (imidazole) | Contains a structural fragment that may be associated with toxicity, though common in drugs. |

| Lead-likeness | No | Does not fully meet the stringent criteria for a lead compound. |

| Synthetic Accessibility | 2.17 | Considered easy to synthesize. |

These in silico predictions provide a strong foundation for the further investigation of this compound. While computational models are valuable for prioritizing and guiding research, it is imperative that these predictions are validated through experimental studies to confirm the actual ADME properties of the compound.

Biological and Medicinal Chemistry Research of 2 Phenyl 1h Imidazol 4 Yl Methanol and Its Derivatives

Evaluation of Diverse Biological Activities

The structural motif of phenyl-imidazole has been investigated for a wide range of biological activities, leading to the discovery of potent enzyme inhibitors and antimicrobial agents.

The ability of phenyl-imidazole derivatives to interact with and inhibit specific enzymes has been a significant area of research, particularly in the context of neurodegenerative diseases and cancer immunotherapy.

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Research into imidazole-containing compounds has revealed their potential as AChE inhibitors. While studies on (2-Phenyl-1H-imidazol-4-yl)methanol itself are not prominent, various related phenyl-imidazole and benzimidazole (B57391) derivatives have been synthesized and evaluated for their AChE inhibitory activity.

For instance, a series of benzimidazole-triazole derivatives were designed and tested for their ability to inhibit AChE. nih.gov Among these, compounds with a 3,4-dihydroxy substitution on the phenyl ring and a chloro group on the benzimidazole ring, such as compounds 3d and 3h , demonstrated potent AChE inhibition with IC₅₀ values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively. nih.gov These values are comparable to the reference drug donepezil (B133215) (IC₅₀ = 21.8 ± 0.9 nM). nih.gov Kinetic studies revealed a mixed inhibition mechanism for these compounds. nih.gov

In another study, triphenyl-imidazole derivatives were assessed for AChE inhibition. researchgate.net The most promising results were observed for compounds 9 and 10 , which exhibited 31.6% and 41.9% inhibition, respectively, at a concentration of 150 μg/mL. researchgate.net Docking studies suggested that compound 10 interacts with key residues, Ser200 and His440, within the catalytic gorge of AChE. researchgate.net Furthermore, some benzimidazole derivatives have shown moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the millimolar range. biointerfaceresearch.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Phenyl-Imidazole Derivatives

| Compound | Structure/Description | AChE IC₅₀ | AChE % Inhibition | Reference |

| 3d | Benzimidazole-triazole derivative with 3,4-dihydroxy phenyl and 5(6)-chloro benzimidazole | 31.9 ± 0.1 nM | >50% at 10⁻⁴ M | nih.gov |

| 3h | Benzimidazole-triazole derivative with 3,4-dihydroxy phenyl and 5(6)-chloro benzimidazole | 29.5 ± 1.2 nM | >50% at 10⁻⁴ M | nih.gov |

| 9 | Triphenyl-imidazole derivative | - | 31.6% at 150 µg/mL | researchgate.net |

| 10 | Triphenyl-imidazole derivative | - | 41.9% at 150 µg/mL | researchgate.net |

| Donepezil | Reference Drug | 21.8 ± 0.9 nM | - | nih.gov |

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a critical role in immune suppression, making it a significant target for cancer immunotherapy. The enzyme catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. Phenyl-imidazole derivatives have been extensively studied as IDO inhibitors.

4-Phenylimidazole (4-PI) is a known IDO1 ligand and was the first to be co-crystallized with the enzyme, providing a structural basis for inhibitor design. nih.gov Structure-based optimization of 4-PI led to the development of more potent derivatives. For example, a 2-hydroxy-substituted phenyl derivative showed an improved IC₅₀ value of 4.8 μM. nih.gov Systematic studies of 4-PI analogs have focused on enhancing interactions with the active site of IDO. nih.gov These efforts have resulted in inhibitors that are approximately ten times more potent than the original 4-PI compound. nih.gov

The development of these inhibitors often involves targeting specific interactions within the enzyme's binding pocket. For instance, some designs aim to append groups to the imidazole (B134444) ring to occupy the active site entrance, mimicking the hydrophobic interactions of buffer molecules observed in crystal structures. nih.gov

Table 2: IDO1 Inhibitory Activity of Phenyl-Imidazole Derivatives

| Compound | Structure/Description | IDO1 IC₅₀ | Reference |

| 4-Phenylimidazole (4-PI) | Parent phenyl-imidazole scaffold | ~60 µM | nih.gov |

| 2-hydroxy-substituted phenyl derivative | Optimized 4-PI derivative | 4.8 µM | nih.gov |

The imidazole scaffold is a well-established pharmacophore in antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit promising activity against a range of pathogenic fungi and bacteria.

Phenyl-imidazole derivatives have shown significant antifungal properties, particularly against Candida species, which are common opportunistic pathogens. A study on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives revealed potent antifungal activity. nih.gov Specifically, aromatic biphenyl (B1667301) ester derivatives 6a-c were found to be more active than the standard antifungal drug fluconazole (B54011). nih.gov Compound 6c exhibited mean MIC values of 1.7 ± 1.4 μg/mL against C. albicans and 1.9 ± 2.0 μg/mL against non-albicans Candida species. nih.gov Chiral separation of these compounds showed that the (-) isomers were significantly more potent, with (-)-6a and (-)-6b being 30 and 90 times more active than fluconazole against C. krusei, respectively. nih.gov

Other studies have also highlighted the antifungal potential of imidazole derivatives. For example, some 1-alkyl-4-(3,4-dichlorophenyl)imidazoles have demonstrated good in vitro antifungal action against Trichophyton strains. oup.com Halogenated imidazole derivatives have also shown good activity, with an MIC₉₀ of 1 mg/L against 33 clinical strains of Candida spp. oup.com The phenyl imidazolyl derivative 2e showed good activity against Candida albicans and Candida glabrata. researchgate.net

Table 3: Antifungal Activity of Phenyl-Imidazole Derivatives

| Compound | Target Strain(s) | MIC (μg/mL) | Reference |

| 6c | Candida albicans | 1.7 ± 1.4 | nih.gov |

| 6c | non-albicans Candida spp. | 1.9 ± 2.0 | nih.gov |

| (-)-6a | Candida krusei | 30x more active than fluconazole | nih.gov |

| (-)-6b | Candida krusei | 90x more active than fluconazole | nih.gov |

| 2e | Candida albicans 685 | 0.5 | researchgate.net |

| 2e | Candida glabrata 523 | 2 | researchgate.net |

The antibacterial and antimycobacterial potential of phenyl-imidazole derivatives has been another active area of investigation. A study on N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives showed moderate antimycobacterial activity against Mycobacterium tuberculosis H37Ra and significant activity against several non-tuberculous mycobacteria. nih.gov

Further research into imidazole and triazole derivatives demonstrated that phenyl imidazolyl derivatives 2b , 2c , and 2e were the most active against clinical isolates of M. tuberculosis, with an MIC of 4 mg/L. oup.com In another study, imidazole-thiosemicarbazide derivatives were evaluated for their activity against M. tuberculosis H37Rv. mdpi.com Compound ITD-13 was the most potent, with a minimal inhibitory concentration (MIC) of 15.62 μg/mL. mdpi.com

In terms of general antibacterial activity, a series of 2-(substituted phenyl)-1H-imidazole and their methanone (B1245722) derivatives were synthesized and screened. nih.gov The results indicated that compounds 15 , 17 , and 24 showed appreciable antibacterial activity, with the presence of electron-withdrawing groups being important for activity. nih.gov

Table 4: Antibacterial and Antimycobacterial Activity of Phenyl-Imidazole Derivatives

| Compound | Target Strain(s) | MIC | Reference |

| 2b | M. tuberculosis (clinical isolates) | 4 mg/L | oup.com |

| 2c | M. tuberculosis (clinical isolates) | 4 mg/L | oup.com |

| 2e | M. tuberculosis (clinical isolates) | 4 mg/L | oup.com |

| ITD-13 | M. tuberculosis H37Rv | 15.62 µg/mL | mdpi.com |

| ITD-20 | M. tuberculosis H37Rv | 31.25 µg/mL | mdpi.com |

| ITD-30 | M. tuberculosis H37Rv | 31.25 µg/mL | mdpi.com |

| 15 | Gram-positive and Gram-negative bacteria | Appreciable activity | nih.gov |

| 17 | Gram-positive and Gram-negative bacteria | Appreciable activity | nih.gov |

| 24 | Gram-positive and Gram-negative bacteria | Appreciable activity | nih.gov |

Anticancer Research

The imidazole scaffold, particularly the this compound framework, has been a focal point of extensive research in the quest for novel anticancer agents. Scientists have synthesized and evaluated numerous derivatives, revealing significant potential in disrupting cancer cell proliferation and survival through various mechanisms.

Tubulin Polymerization Inhibition and Microtubule Disruption

A primary strategy in modern cancer chemotherapy is the targeting of microtubules, essential components of the cellular cytoskeleton responsible for cell division, motility, and shape maintenance. nih.gov Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net By preventing the assembly of α- and β-tubulin heterodimers into microtubules, these compounds effectively halt the cell cycle, particularly during mitosis, leading to apoptosis or programmed cell death. researchgate.netsemanticscholar.org

One notable class of compounds, the 2-aryl-4-benzoyl-imidazoles (ABIs), has demonstrated significant activity in this area. researchgate.net These molecules are designed to interfere with the dynamic instability of microtubules, a process crucial for the formation and function of the mitotic spindle during cell division. nih.gov The disruption of microtubule formation ultimately prevents the proliferation of cancer cells. researchgate.netresearchgate.net For instance, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives have been shown to disrupt the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent anoikis (a form of programmed cell death). semanticscholar.org

Interaction with Colchicine (B1669291) Binding Site in Tubulin

The mechanism by which many this compound derivatives inhibit tubulin polymerization is through their interaction with a specific location on the β-tubulin subunit known as the colchicine binding site. researchgate.netdovepress.comacs.org This binding prevents the tubulin dimer from adopting the straight conformation necessary for its incorporation into a growing microtubule. dovepress.com

Structural studies and molecular modeling have confirmed that compounds like the 2-aryl-4-benzoyl-imidazoles (ABIs) act as competitive inhibitors at the colchicine binding site. researchgate.net The binding of these imidazole derivatives to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into functional microtubules. dovepress.com The crystal structures of tubulin complexed with inhibitors such as parbendazole, a benzimidazole derivative, have provided detailed insights into the specific intermolecular interactions that govern this binding, paving the way for the rational design of new and more potent anticancer agents targeting this site. nih.gov The phenylimidazolidin-2-one moiety present in some of these derivatives is thought to mimic the trimethoxyphenyl group found in many powerful antimicrotubule agents that also bind to the colchicine site. semanticscholar.org

Antiproliferative and Cell Migration Inhibition Assays in Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively validated through in vitro assays on a wide range of human cancer cell lines. These compounds have demonstrated significant antiproliferative activity against cancers such as melanoma, prostate cancer, breast cancer, and lung cancer. researchgate.net

For example, a series of 2-aryl-4-benzoyl-imidazoles (ABIs) showed potent antiproliferative effects, with the most active compound exhibiting an average IC50 value of 15.7 nM. researchgate.net Another study on pyrimidin-4-yl-1H-imidazol-2-yl derivatives reported IC50 values as low as 0.62 µM against a human melanoma cell line. researchgate.net Similarly, certain 2,4,5-triphenyl-1H-imidazole derivatives have shown promising activity against non-small cell lung carcinoma cell lines.

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound Series | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-aryl-4-benzoyl-imidazoles (ABI) | Various | Average of 15.7 nM for the most active compound | researchgate.net |

| pyrimidin-4-yl-1H-imidazol-2-yl derivatives (e.g., 7a) | A375P (Melanoma) | 0.62 µM | researchgate.net |

| pyrimidin-4-yl-1H-imidazol-2-yl derivatives (e.g., 7a) | WM3629 (Melanoma) | 4.49 µM | researchgate.net |

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (6f) | A549 (Non-small cell lung carcinoma) | 15 µM | |

| 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (9) | PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 µM range for active compounds | |

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (14) | U-87 (Glioblastoma) | 3.1 - 47.2 µM range for active compounds |

Analgesic and Opioid Receptor Modulatory Investigations

Derivatives of the imidazole scaffold have also been explored for their potential in pain management through the modulation of opioid receptors. Research has led to the development of novel compounds with significant analgesic properties.

A notable example is the investigation of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which have been identified as a novel class of selective delta-opioid agonists. In vitro studies demonstrated that these compounds have a high affinity for the delta-opioid receptor, with the most potent agonist exhibiting a Ki of 18 nM and being significantly more selective for the delta-receptor over the mu- and kappa-receptors.

Furthermore, research into fentanyl derivatives has yielded compounds like NFEPP, which produces analgesia in inflamed tissues by selectively activating peripheral mu-opioid receptors (MOR) at acidic pH. This pH-dependent activity is a significant finding, as many painful conditions, such as those associated with tumors, are characterized by an acidic microenvironment. In addition, benzimidazole derivatives have been shown to possess analgesic properties and can attenuate morphine-induced paradoxical pain, suggesting a role in modulating the endogenous opioid system.

Anti-inflammatory Studies

The imidazole nucleus is a constituent of various compounds that exhibit anti-inflammatory effects. Previous studies have indicated that benzimidazole derivatives, which share a core heterocyclic structure, possess considerable anti-inflammatory properties.

Research into semicarbazides and thiosemicarbazides, which can be synthesized from imidazole-containing precursors, has also revealed their potential as anti-inflammatory agents. These compounds are believed to exert their effects through various mechanisms, including the stimulation of apoptosis in inflammatory cells. The methanol (B129727) extract of Peperomia dindygulensis, containing various phytochemicals, has been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, highlighting the anti-inflammatory potential of natural products containing related chemical structures.

Anticonvulsant Activity Assessment

The therapeutic potential of imidazole derivatives extends to the central nervous system, with several studies investigating their efficacy as anticonvulsant agents. The imidazole core is present in a number of compounds that have demonstrated protection against seizures in various preclinical models. researchgate.net

For instance, new tetra-substituted imidazole derivatives have been synthesized and evaluated in pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) models, showing significant anticonvulsant activity. researchgate.net An imidazole-based histamine (B1213489) H3 receptor antagonist, compound 2-18, was found to provide dose-dependent protection against MES-induced convulsions in mice. This suggests that modulation of the histaminergic system by imidazole derivatives could be a viable strategy for seizure control. The broad biological activity of the imidazole scaffold underscores its importance in the development of new therapeutics for neurological disorders. researchgate.net

Antiviral, Antiprotozoal, and Anthelmintic Research

The imidazole scaffold is a crucial component in the development of various therapeutic agents, including those with antiviral, antiprotozoal, and anthelmintic properties. Research into this compound and its derivatives has revealed promising activity against a range of pathogens.

Antiviral Research: Derivatives of the 2-phenyl-1H-imidazole core have been synthesized and assessed for their antiviral efficacy against several virus strains. nih.gov These include Herpes Simplex Virus-1 (HSV-1 KOS), Herpes Simplex Virus-2 (HSV-2 G), Vaccinia Virus (VV), Vesicular Stomatitis Virus (VSV), Coxsackie virus B4, and Respiratory Syncytial Virus (RSV). nih.gov The versatility of the imidazole ring is further highlighted by its incorporation into molecules targeting other viruses like Hepatitis C Virus (HCV), where certain derivatives inhibit the IMPDH enzyme, a key target for antiviral activity. nih.gov For instance, novel 1H-1,2,4-triazole and imidazole l-ascorbic acid derivatives have been synthesized and evaluated for their ability to inhibit HCV replication. nih.gov Additionally, the HIV-1 capsid (CA) protein has been identified as a viable target for new antiviral drugs, and derivatives of 4-phenyl-1H-1,2,3-triazole phenylalanine have shown potent anti-HIV-1 activities. nih.gov

Antiprotozoal Research: Significant research has been conducted on benzimidazole derivatives, which share a structural resemblance to the imidazole core, for their antiprotozoal effects. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated potent activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. researchgate.netnih.gov The experimental results for these compounds showed IC50 values in the nanomolar range, in many cases surpassing the efficacy of metronidazole, a standard drug for these parasitic infections. researchgate.netnih.gov The synthesis of these compounds often starts from a substituted 1,2-phenylenediamine. nih.gov Modifications to the benzimidazole ring, such as the inclusion of hydrogen or a methyl group at position 1, and various substituents at positions 5 and/or 6, have been explored to optimize activity. nih.gov

Anthelmintic Research: While direct studies on the anthelmintic properties of this compound are not extensively documented in the provided results, related benzimidazole derivatives have a well-established history as anthelmintic agents. For example, derivatives of 2-mercaptobenzimidazole (B194830) are known to possess a wide spectrum of biological activities, including anthelmintic effects against parasites like Trichinella spiralis. researchgate.net This suggests that the broader class of imidazole-containing compounds holds potential for anthelmintic applications.

| Compound Class | Target Pathogen/Virus | Key Findings | Reference |

|---|---|---|---|

| 2-(Substituted phenyl)-1H-imidazole derivatives | HSV-1, HSV-2, VV, VSV, Coxsackie B4, RSV | Demonstrated antiviral activity against a variety of virus strains. | nih.gov |

| Imidazole l-ascorbic acid derivatives | Hepatitis C Virus (HCV) | Inhibited HCV replication by targeting the IMPDH enzyme. | nih.gov |

| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivatives | HIV-1 | Showed potent antiviral activity by targeting the HIV-1 capsid protein. | nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Exhibited strong antiprotozoal activity with IC50 values in the nanomolar range, often exceeding metronidazole. | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the rational design of more effective therapeutic agents.

SAR studies on 2-phenyl-1H-imidazole derivatives have revealed that modifications at various positions on the phenyl and imidazole rings can significantly alter biological potency. For instance, in a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles developed as positive allosteric modulators of the GABA-A receptor, the placement of substituents played a critical role. nih.gov The introduction of a methyl group on the benzimidazole core and specific amide functionalities on the alkyl chain influenced the molecular interaction and binding affinity with the receptor. nih.gov For example, compounds with dimethylamide and pyrrolidine (B122466) ring substituents in the amide chain showed favorable interactions. nih.gov

In another study focusing on indolizine (B1195054) derivatives, electron-donating substituents like a methyl or methoxy (B1213986) group on the 2-phenyl ring generally had a positive effect on the reaction yields for the synthesis of trifluoromethylthiolated products. acs.org Conversely, electron-withdrawing groups such as chlorine or trifluoromethyl tended to decrease yields. acs.org This highlights the electronic influence of substituents on the reactivity and potential biological profile of the core structure.

The insights gained from SAR studies are directly applied to the development of potent and selective analogs. A notable example is the creation of a novel class of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as selective delta-opioid agonists. nih.gov Through systematic modifications, a lead compound was identified that exhibited a high affinity (Ki of 18 nM) and was significantly more selective for the delta-receptor over mu- and kappa-receptors. nih.gov This compound also demonstrated full agonist activity with an EC50 value of 14 nM. nih.gov

Similarly, the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as GABA-A receptor modulators involved replacing the imidazo[1,2-a]pyridine (B132010) core of existing drugs to improve metabolic stability while maintaining the necessary pharmacophore for receptor interaction. nih.gov This rational design approach led to the identification of lead molecules with improved properties. nih.gov

| Compound Series | Modification Strategy | Impact on Potency/Selectivity | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | Substitution on the benzimidazole core and amide side chain. | Altered binding affinity to the GABA-A receptor; dimethylamide and pyrrolidine substituents were favorable. | nih.gov |

| 2-Phenylindolizine derivatives | Substitution on the 2-phenyl ring. | Electron-donating groups improved synthetic yields, while electron-withdrawing groups diminished them. | acs.org |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Systematic modification of the piperidine (B6355638) scaffold. | Led to the development of a potent and highly selective delta-opioid agonist. | nih.gov |

In Vitro Metabolic Stability Assessment for Lead Compound Selection (e.g., Liver Microsomal Stability)

The metabolic stability of a potential drug candidate is a critical parameter assessed early in the drug discovery process. researchgate.net It determines the compound's persistence in the body and influences its pharmacokinetic profile. researchgate.netbioivt.com In vitro models, particularly liver microsomes, are widely used for this assessment. bioivt.comnih.gov

Human and mouse liver microsomes are utilized to determine the metabolic fate of a compound by measuring the rate at which the parent compound disappears over time. nih.gov This data is used to calculate key parameters like half-life (t½) and intrinsic clearance. nih.gov For example, a study on the imidazoline (B1206853) I2 receptor ligand B06 found it had a half-life of 16.23 minutes in mouse liver microsomes and was classified as a high-clearance compound. nih.gov Such studies are crucial for selecting compounds with favorable pharmacokinetic properties for further development. bioivt.com

The goal is often to design molecules with enhanced metabolic stability. In the case of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, a key objective was to overcome the rapid biotransformation seen with earlier imidazo[1,2-a]pyridine compounds. nih.gov The lead derivative, compound 9, demonstrated significantly improved metabolic stability, with 90% of the compound remaining unmetabolized after 120 minutes of incubation with liver microsomes. nih.gov This improvement was attributed to strategic single-site CH3 to F-substitutions. nih.gov Statistical analysis of large datasets of human liver microsomal turnover assays can also guide the selection of substituents that are likely to increase metabolic stability. nih.gov

| Compound/Series | In Vitro Model | Key Stability Finding | Significance | Reference |

|---|---|---|---|---|

| Imidazoline I2 Receptor Ligand B06 | Mouse Liver Microsomes | Half-life of 16.23 min; classified as a high-clearance compound. | Provides essential pharmacokinetic data for preclinical assessment. | nih.gov |

| 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (Compound 9) | Liver Microsomes | 90% of the compound remained after 120 minutes of incubation. | Demonstrates successful rational design for enhanced metabolic stability. | nih.gov |

| General Small Phenyl Group Substituents | Human Liver Microsomes | Statistical analysis identified substituents that increase metabolic stability. | Aids in the design of compound libraries with improved metabolic profiles. | nih.gov |

Elucidation of Molecular Mechanisms of Action and Target Engagement

Understanding the molecular mechanism of action and confirming target engagement are crucial steps in validating a new drug candidate. For derivatives of this compound, various techniques are employed to elucidate these interactions.

For the 2-(4-fluorophenyl)-1H-benzo[d]imidazole series, the intended target was the α1/γ2 interface of the GABA-A receptor. nih.gov The design was based on pharmacophore overlap with known ligands, and the binding was further investigated through molecular modeling. nih.gov The identified lead compounds were confirmed as positive allosteric modulators (PAMs), indicating their ability to enhance the effect of GABA at the receptor. nih.gov

In the development of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as multi-targeted kinase inhibitors, the compounds were tested against a panel of kinases, including JAK2/3 and Aurora A/B. nih.gov The lead compound, 10e, was found to inhibit these kinases with IC50 values in the sub-micromolar to micromolar range. nih.gov Western blot analysis further confirmed the mechanism by showing that compound 10e dose-dependently down-regulated the phosphorylation of downstream signaling proteins like STAT3, STAT5, and Aurora kinases in cancer cell lines. nih.gov Molecular modeling suggested a binding mode similar to that of a known multi-target kinase inhibitor, AT9832. nih.gov

For novel HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole phenylalanine scaffold, direct target engagement was confirmed using Surface Plasmon Resonance (SPR) binding assays. nih.gov These assays demonstrated a direct and effective interaction between the synthesized compounds and recombinant CA proteins. nih.gov Molecular dynamics simulations were also used to predict the binding mode of the lead compound within the active site of the HIV-1 CA monomer, providing further insight into the mechanism of action at both early and late stages of viral replication. nih.gov

| Compound Series | Identified Target | Method of Elucidation | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor (α1/γ2 interface) | Pharmacophore modeling, molecular docking. | Act as positive allosteric modulators (PAMs). | nih.gov |

| 3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2/3, Aurora A/B Kinases | Kinase assays, Western blot analysis, molecular modeling. | Down-regulated phosphorylation of STAT3, STAT5, and Aurora kinases. | nih.gov |

| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivatives | HIV-1 Capsid (CA) Protein | Surface Plasmon Resonance (SPR), molecular dynamics simulations. | Directly binds to CA protein, inhibiting both early and late stages of replication. | nih.gov |

| Novel Imidazole Derivatives (5b, 5g) | EGFRWT and EGFRT790M Kinases | Molecular docking and dynamics simulations. | Confirmed stable binding within the EGFR active sites. | nih.gov |

Catalytic Applications of 2 Phenyl 1h Imidazol 4 Yl Methanol Derivatives

Investigations in Heterogeneous Catalysis

The exploration of (2-Phenyl-1H-imidazol-4-yl)methanol derivatives as primary catalysts or as ligands in solid-supported catalytic systems is an area with limited specific research. While the broader class of imidazole-containing compounds has been extensively used in heterogeneous catalysis, particularly as components of metal-organic frameworks (MOFs) that serve as catalyst supports, direct investigations into the catalytic activity of this compound derivatives immobilized on solid supports are not extensively documented in the reviewed literature.

The functional groups present in this compound, namely the imidazole (B134444) ring and the hydroxyl group, offer potential anchoring points for immobilization onto solid supports like silica, alumina, or polymers. Such supported catalysts would benefit from ease of separation and recycling, key advantages of heterogeneous catalysis. For instance, Schiff base–imidazole-functionalized MOFs have been successfully used to anchor palladium nanoparticles, creating a highly efficient heterogeneous catalyst for Suzuki coupling reactions. frontiersin.org This suggests a potential pathway for the application of this compound derivatives, where they could be similarly integrated into MOF structures or other solid matrices to create novel heterogeneous catalysts. However, specific studies detailing such applications for this particular compound and its close derivatives are yet to be reported.

Application in Organic Reactions (e.g., Henry Reaction)

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. This reaction is of significant importance in organic synthesis as the products can be readily converted into other valuable functional groups. The reaction is typically base-catalyzed, and various catalytic systems have been developed to improve its efficiency and selectivity.

While specific studies on the use of this compound derivatives as catalysts for the Henry reaction are not prevalent, research on the catalytic activity of the parent imidazole ring provides a strong basis for their potential application. Imidazole itself has been identified as an efficient Lewis base catalyst for the Henry reaction under environmentally friendly conditions, such as in aqueous media or under solvent-free grinding conditions. tandfonline.comtandfonline.comresearchgate.net The catalytic role of imidazole is attributed to its ability to deprotonate the nitroalkane, thereby facilitating the nucleophilic attack on the carbonyl compound. tandfonline.com

A study by Phukan, Borah, and Borah demonstrated the effectiveness of imidazole as a catalyst in the Henry reaction between various aldehydes and nitromethane. tandfonline.comtandfonline.com The reactions proceeded efficiently under both aqueous and solvent-free conditions, affording good to moderate yields of the corresponding β-nitroalkanols without the formation of significant side products. tandfonline.comtandfonline.com The catalyst could also be recycled when the reaction was performed in an aqueous medium. tandfonline.com

The findings from this study are summarized in the table below, showcasing the versatility of imidazole as a catalyst for the Henry reaction with a range of aromatic and aliphatic aldehydes.

| Entry | Aldehyde | Product | Time (Grinding, min) | Yield (Grinding, %) | Time (Aqueous, h) | Yield (Aqueous, %) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 1-Phenyl-2-nitroethanol | 12 | 94 | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitroethanol | 15 | 92 | 12 | 82 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-nitroethanol | 10 | 90 | 10 | 88 |

| 4 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-nitroethanol | 20 | 85 | 15 | 75 |

| 5 | Cinnamaldehyde | 1-Phenyl-4-nitro-1-buten-3-ol | 15 | 88 | 12 | 80 |

| 6 | Butyraldehyde | 1-Nitro-2-hexanol | 25 | 70 | 18 | 65 |

Given that the catalytic activity in the Henry reaction stems from the basicity of the imidazole ring, it is reasonable to infer that derivatives of this compound would also exhibit catalytic activity in this transformation. The presence of the phenyl and hydroxymethyl groups could modulate the basicity and steric environment of the imidazole core, potentially influencing the reaction rate and selectivity. Further research into synthesizing and evaluating such derivatives as catalysts for the Henry reaction and other base-catalyzed transformations would be a valuable extension of the existing work on imidazole catalysis.

Future Perspectives and Research Challenges in 2 Phenyl 1h Imidazol 4 Yl Methanol Research

Development of Innovative and Sustainable Synthetic Routes

The advancement of research into (2-Phenyl-1H-imidazol-4-yl)methanol and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. While classical methods for imidazole (B134444) synthesis exist, future efforts will likely focus on green chemistry principles to minimize waste and energy consumption.

A significant challenge lies in the regioselective synthesis of 2,4-disubstituted imidazoles. Traditional multi-step syntheses often suffer from low yields and the formation of multiple isomers, necessitating tedious purification processes. Future research should prioritize the development of one-pot reactions and the use of catalysts that can control the regioselectivity of the substitutions.

The use of microwave-assisted organic synthesis (MAOS) presents a promising avenue for the rapid and efficient synthesis of imidazole derivatives. This technology can significantly reduce reaction times and improve yields compared to conventional heating methods. Further exploration of MAOS in the synthesis of this compound could lead to more sustainable and scalable production.

Another key area of development is the use of novel starting materials and reagents. For instance, the multi-component reaction of α-azido-α,β-unsaturated ketones with nitriles offers a potential route to substituted imidazoles, although this has been more focused on trisubstituted imidazoles. Adapting such methodologies for the specific synthesis of this compound would be a valuable contribution.

Advanced Pharmacological Profiling and Preclinical Evaluation

While the imidazole scaffold is known to be a pharmacophore in various drug molecules, a comprehensive pharmacological profile of this compound itself is not extensively documented. Future research should focus on a systematic evaluation of its biological activities.

Initial studies on related 2,4-disubstituted imidazoles have shown potential in areas such as cancer therapy and as inhibitors of p38α MAP kinase. A crucial next step is to conduct extensive in vitro and in vivo preclinical studies to determine the efficacy and mechanism of action of this compound and its derivatives. This would involve screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and metabolic pathways.

The development of high-throughput screening assays will be instrumental in accelerating the pharmacological profiling of a library of this compound analogues. This will enable the rapid identification of lead compounds with desirable biological activities.

Rational Drug Design Strategies Guided by Structural Biology and Computational Chemistry

Rational drug design, leveraging structural biology and computational chemistry, will be pivotal in unlocking the full therapeutic potential of the this compound scaffold. By understanding the three-dimensional structure of target proteins and their interactions with the imidazole ligand, researchers can design more potent and selective inhibitors.

For instance, in the context of p38α MAP kinase inhibition, computational docking studies can be employed to predict the binding mode of this compound derivatives within the active site of the enzyme. This information can then be used to guide the synthesis of new analogues with improved binding affinity and selectivity.

Structure-activity relationship (SAR) studies are also crucial. By systematically modifying the phenyl and hydroxymethyl substituents on the imidazole ring, researchers can identify the key structural features responsible for biological activity. This iterative process of design, synthesis, and testing is fundamental to the development of optimized drug candidates.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The therapeutic potential of this compound is unlikely to be limited to its currently explored applications. The versatility of the imidazole scaffold suggests that it could be effective against a range of other diseases.

Future research should explore its potential as an anti-inflammatory, anti-diabetic, and neuroprotective agent. The imidazole ring is a known component of molecules with these activities. For example, certain imidazole derivatives have shown promise in modulating inflammatory pathways and in the management of metabolic disorders.

Furthermore, the investigation of this compound's effect on neglected tropical diseases could be a fruitful area of research. Many existing drugs for these diseases have limitations, and there is a pressing need for new, effective, and affordable treatments.

Investigation of Material Science Applications for Imidazole Scaffolds

Beyond its pharmacological applications, the imidazole scaffold holds significant promise in the field of material science. The nitrogen atoms in the imidazole ring can act as ligands for metal ions, making them suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers.

These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. Future research could focus on the synthesis of novel MOFs incorporating this compound as a building block. The presence of the phenyl and hydroxymethyl groups could influence the porosity, stability, and functional properties of the resulting materials.

Q & A

Q. What are the common synthetic routes for (2-Phenyl-1H-imidazol-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous imidazole derivatives are prepared by reacting aldehydes (e.g., benzaldehyde) with ammonium hydroxide and glyoxal (40% oxalaldehyde) in ethanol under reflux. Reaction optimization involves adjusting stoichiometry, pH (using glacial acetic acid as a catalyst), and temperature. For instance, refluxing for 2–3 days at room temperature followed by column chromatography (dichloromethane eluent) yields products with 20–40% efficiency. Prolonged reaction times and controlled cooling improve crystallinity . Alternative routes may use imidazole-4-carboxaldehyde derivatives, achieving ~61% yield via Schiff base formation in methanol .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?